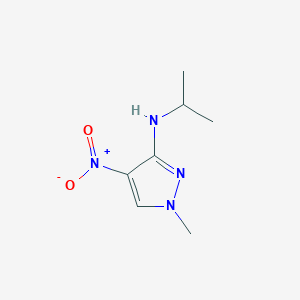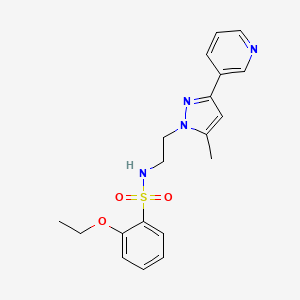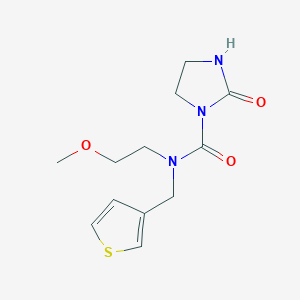![molecular formula C23H26N4O2 B2398382 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide CAS No. 932339-25-8](/img/structure/B2398382.png)
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms. The p-tolyl groups attached to the structure contribute to its aromatic properties, making it an interesting subject for various chemical studies.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a vital part of the cytoskeleton . Tubulin plays a crucial role in mitosis, and disturbing its arrangement and rearrangement has been proved to be useful in the development of anticancer therapeutics .
Mode of Action
The compound acts as a microtubule-destabilizing agent . It disrupts the polymerization dynamics of tubulin, leading to the destabilization of microtubules . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .
Biochemical Pathways
The compound affects the microtubule dynamics , a dynamic equilibrium process . By disrupting this process, it induces accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound exhibits moderate antiproliferative activity with IC50 values in the micromolar to sub-micromolar range . It significantly induces accumulation of cells in the G2/M phase and causes microtubule destabilization . These effects can lead to cell death, particularly in cancer cells.
Preparation Methods
The synthesis of 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic core with high selectivity and yield . The reaction typically starts with the condensation of an aldehyde with a suitable amine, followed by cyclization and rearrangement steps to form the desired spirocyclic structure.
Chemical Reactions Analysis
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic p-tolyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar compounds to 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide include other spirocyclic compounds with triazaspirodecane cores. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples of similar compounds are:
- 8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl-acetic acid
- Other derivatives of triazaspirodecane with different aromatic or aliphatic substituents.
This compound’s unique combination of a spirocyclic core and p-tolyl groups sets it apart from other similar compounds, potentially offering distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNKWTIJBLOACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
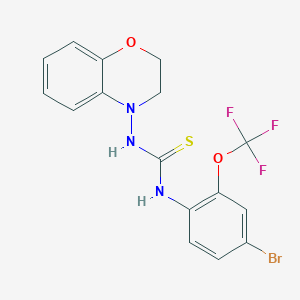
![3-methoxy-N-methyl-N-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2398301.png)

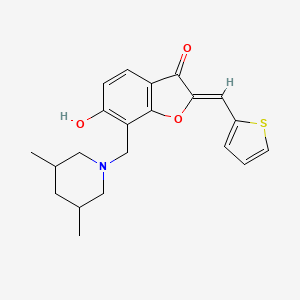
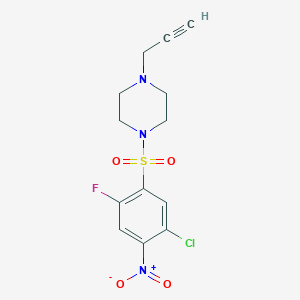
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2398308.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
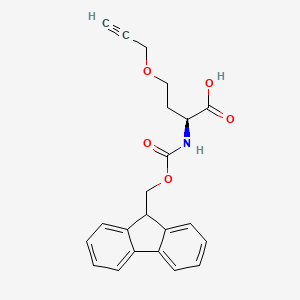
![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)
![1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride](/img/structure/B2398316.png)
